N,N-diethyl-4-methoxybut-2-yn-1-amine
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Overview
Description
N,N-diethyl-4-methoxybut-2-yn-1-amine is an organic compound with a unique structure that includes an alkyne group, an ether group, and a secondary amine. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methoxybut-2-yn-1-amine can be achieved through several methods. One common approach involves the alkylation of N,N-diethylamine with 4-methoxybut-2-yn-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methoxybut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., potassium carbonate)
Major Products
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alkenes, alkanes
Substitution: N-alkylated amines
Scientific Research Applications
N,N-diethyl-4-methoxybut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methoxybut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
4-methoxybut-2-ynal: Shares the alkyne and ether groups but lacks the amine functionality.
Properties
CAS No. |
22396-74-3 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxybut-2-yn-1-amine |
InChI |
InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9-11-3/h4-5,8-9H2,1-3H3 |
InChI Key |
QGNUSCCTCAGXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOC |
Origin of Product |
United States |
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